molecular formula C15H12N2 B024639 N-Phenylisoquinolin-5-amine CAS No. 109571-87-1

N-Phenylisoquinolin-5-amine

Cat. No. B024639
M. Wt: 220.27 g/mol
InChI Key: DOHVVKMJNAQILD-UHFFFAOYSA-N
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Description

N-Phenylisoquinolin-5-amine (PIA) is a chemical compound that belongs to the class of isoquinolines. It has been widely used in scientific research due to its unique properties, including its ability to interact with various biological targets. In

Scientific Research Applications

  • Potassium Channel Inhibition for Cardiac Treatment : A derivative, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k), is a potent inhibitor of Kv 1.5 potassium channels, indicating potential applications in treating heart failure and ischemia (Finlay et al., 2016).

  • Oxidative Coupling Reaction in Chemistry : In a study, the copper-catalyzed oxidative coupling reaction with N-phenyl tetrahydroisoquinoline produces a reactive intermediate, iminium dichlorocuprate, highlighting its importance in oxidative allylation reactions (Boess et al., 2011).

  • Anti-inflammatory Drug Development : The efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides has paved the way for developing new anti-inflammatory drugs (Prabakaran et al., 2012).

  • Synthesis of Dihydroisoquinolines : A study demonstrated a one-pot synthesis of isoquinolines from 2-phenylethylamines, amides, nitriles, and carboxylic acids in nonaqueous media, useful for preparing various dihydroisoquinolines and enamides (Venkov & Ivanov, 1996).

  • Catalysis in Green Chemistry : Graphite-supported gold nanoparticles have been found to efficiently catalyze the aerobic oxidation of benzylic amines to imines and N-substituted 1,2,3,4-tetrahydroisoquinolines to amides, demonstrating potential applications in green chemistry (So et al., 2009).

  • Development of Antitumor Compounds : 1-(2-aminophenyl)isoquinolines show potential as chelating ligands in cis-platinum(II) antitumor complexes, particularly with basic amine ligands showing potent antitumor activity (von Nussbaum et al., 1999).

  • Pharmaceutical Applications for Mental Health : The synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline (7a) has shown excellent atypical antidepressant activity, indicating potential applications in treating anxiety and depression (Griffith et al., 1984).

properties

IUPAC Name

N-phenylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-15-8-4-5-12-11-16-10-9-14(12)15/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVVKMJNAQILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylisoquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com

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